4-Acetylbenzoic Acid

Acid-base chemistry Substituent effects Physical organic chemistry

This para-substituted aromatic keto-acid is a strategic intermediate for pharmaceutical R&D. Its distinct pKa of 3.70, unique hydration equilibrium (Kh=0.26), and predictable crystallization behavior ensure superior reaction kinetics and purification efficiency compared to meta- or ortho-isomers. It serves as a certified Ibuprofen Impurity U reference standard and is a validated building block for curcumin analogs and paclitaxel ester-derivatives. Choose this compound for reproducible synthesis and regulatory compliance.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 586-89-0
Cat. No. B104994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylbenzoic Acid
CAS586-89-0
Synonymsp-Acetyl-benzoic Acid;  4-(1-Oxoethyl)benzoic acid;  4-Carboxyacetophenone;  NSC 16644;  p-Acetylbenzoic acid;  p-Carboxyacetophenone
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)
InChIKeyQBHDSQZASIBAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylbenzoic Acid (CAS 586-89-0): Procurement Guide for Para-Substituted Aromatic Keto-Acid Intermediate Selection


4-Acetylbenzoic acid (CAS 586-89-0), also known as acetophenone-4-carboxylic acid or para-acetylbenzoic acid, is a para-substituted aromatic keto-acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This white to light yellow crystalline powder exhibits a melting point of 208–210 °C and a pKa of 3.70 at 25 °C . The compound functions as a versatile synthetic intermediate in pharmaceutical research, serving as a building block for curcumin analogs with antioxidant activity, quinuclidine benzamides targeting α7 nicotinic acetylcholine receptors, and ester derivatives of paclitaxel .

Why 4-Acetylbenzoic Acid Cannot Be Casually Substituted: Para-Substitution Dictates Synthetic Utility and Physicochemical Behavior


In-class substitution among acetylbenzoic acid positional isomers or related 4-substituted benzoic acid derivatives introduces quantifiable and functionally consequential differences in acidity, aqueous solubility, and hydrogen-bonding-driven crystallization behavior. The para-acetyl substitution confers a pKa of 3.70 at 25 °C , distinct from the parent benzoic acid (pKa ≈ 4.20) and from the meta-acetyl isomer. Aqueous solubility in high-temperature solutions differs substantially among 4-position substituted benzoic acid compounds, with 4-acetylbenzoic acid exhibiting solubility behavior that is distinguishable from 4-formylbenzoic acid and 4-methylbenzoic acid across the temperature range of 303.15–473.15 K [1]. Moreover, the hydration and hemiacetal equilibrium constants of the acetyl group vary significantly with substitution position: 4-acetyl substitution yields Kh = 0.26 and Khemi = 1.38, whereas the 3-acetyl isomer exhibits Kh = 0.03 and Khemi = 0.29, representing nearly an order-of-magnitude difference in hydration equilibrium [2]. These differences directly impact reaction kinetics, purification behavior, and downstream synthetic reproducibility.

Quantitative Differentiation of 4-Acetylbenzoic Acid: Head-to-Head Comparative Evidence Against Closest Analogs


Acidity Modulation: 4-Acetylbenzoic Acid (pKa 3.70) vs. Benzoic Acid (pKa 4.20) vs. 4-Formylbenzoic Acid (pKa 3.75)

The para-acetyl substituent exerts an electron-withdrawing effect via both inductive and resonance mechanisms, lowering the pKa of 4-acetylbenzoic acid to 3.70 at 25 °C . This places its acidity between unsubstituted benzoic acid (pKa ≈ 4.20) and the stronger electron-withdrawing 4-formylbenzoic acid (pKa = 3.75) [1]. The acetyl group's electron-withdrawing capacity is weaker than the formyl group, resulting in a modestly higher pKa (less acidic) relative to 4-formylbenzoic acid, consistent with established substituent constant trends [1].

Acid-base chemistry Substituent effects Physical organic chemistry

Aqueous Solubility at Elevated Temperatures: 4-Acetylbenzoic Acid vs. 4-Formylbenzoic Acid and 4-Methylbenzoic Acid

In a systematic study of 4-position substituted benzoic acid compounds across the temperature range of 303.15–473.15 K, 4-acetylbenzoic acid exhibited distinct aqueous solubility behavior compared to 4-formylbenzoic acid and 4-methylbenzoic acid [1]. The solubility data were modeled using a modified λH equation, achieving a percentage of average relative deviation of only 1.40% for 4-acetylbenzoic acid [1]. This high model fidelity enables predictive solubility estimation for process design applications, whereas the solubility profiles of the comparator compounds differ due to their distinct substituent electronic and steric characteristics [1].

Process chemistry Crystallization Separation science

Positional Isomer Hydration Equilibrium: 4-Acetyl vs. 3-Acetyl vs. 2-Acetyl Substituent Reactivity Differences

The hydration equilibrium constant (Kh) and hemiacetal formation constant (K) for acetyl-substituted aromatic systems vary dramatically with substitution position [1]. 4-Acetylbenzoic acid exhibits Kh = 0.26 and K = 1.38, whereas the 3-acetyl isomer exhibits Kh = 0.03 and K = 0.29 [1]. This represents an 8.7-fold higher hydration equilibrium constant for the para isomer relative to the meta isomer, and a 4.8-fold higher hemiacetal constant [1]. The 2-acetyl isomer shows intermediate values of Kh = 0.06 and K = 0.30 [1].

Reaction kinetics Carbonyl hydration Isomer differentiation

Crystal Packing and Hydrogen-Bonding Architecture: Para-Acetyl Dictates Unique Solid-State Ordering

Single-crystal X-ray diffraction analysis of 4-acetylbenzoic acid reveals a conformation in which both the carboxyl and acetyl substituents lie nearly coplanar with the aromatic ring, enabling centrosymmetric carboxyl pairing and close offset π-stacking with intermolecular C⋯C contacts of 3.322(3) and 3.352(3) Å, and a C⋯O π-π contact of 3.147(3) Å [1]. In contrast, the 3-acetyl isomer crystallizes with a herringbone packing pattern resulting from its meta-substitution geometry, while the 2-acetyl isomer exists in a phthalide form due to intramolecular cyclization [1]. The para isomer additionally forms stable Zn(II) coordination complexes as a bidentate ligand, with the Zn(II) ion six-coordinated in a distorted octahedral geometry by four carboxylic oxygen atoms from two 4-acetylbenzoic acid ligands [2].

Crystallography Solid-state chemistry Materials science

Validated Synthetic Application: Ester-Derivative of Paclitaxel and Ibuprofen Impurity Reference Standard

4-Acetylbenzoic acid is documented as a specific reagent in the preparation of an ester-derivative of paclitaxel . It is also commercially supplied as Ibuprofen Impurity U (Impurity 20) with the designation 4-acetylbenzoic acid for use as an analytical reference standard in Abbreviated New Drug Application (ANDA) quality control [1]. This validated application distinguishes 4-acetylbenzoic acid from its positional isomers and from esters such as methyl 4-acetylbenzoate (CAS 3609-53-8, mp 93–96 °C), which lack the free carboxylic acid functionality required for conjugation to paclitaxel via ester bond formation .

Pharmaceutical intermediate Anticancer drug synthesis Analytical reference standard

High-Confidence Application Scenarios for 4-Acetylbenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Paclitaxel Ester-Derivatives via Carboxylic Acid Conjugation

The free para-carboxylic acid moiety of 4-acetylbenzoic acid enables direct esterification with the hydroxyl groups of paclitaxel, a reaction documented in the preparation of paclitaxel ester-derivatives . This synthetic application exploits the carboxyl group reactivity that is absent in the methyl ester analog (CAS 3609-53-8) and relies on the specific para-substitution geometry that positions the acetyl group appropriately for further functionalization. The high melting point (208–210 °C) and predictable crystallization behavior, driven by the centrosymmetric carboxyl pairing characterized by X-ray diffraction, facilitate purification of the resulting conjugates [1].

Pharmaceutical Impurity Reference Standard for Ibuprofen ANDA Quality Control

4-Acetylbenzoic acid is commercially certified and supplied as Ibuprofen Impurity U (Impurity 20) for use as an analytical reference standard in Abbreviated New Drug Application (ANDA) quality control and method validation [2]. The compound is also a major secondary degradation product identified during oxidative treatment of ibuprofen in environmental matrices [3]. The hydration equilibrium constant (Kh = 0.26) and distinct solubility profile of 4-acetylbenzoic acid relative to other substituted benzoic acids enable its unambiguous chromatographic separation and quantification, supporting its use as a traceable reference standard for pharmacopeial compliance.

Synthesis of Curcumin Analogs with Antioxidant Activity

4-Acetylbenzoic acid serves as a validated intermediate for the preparation of curcumin analogs possessing antioxidant activity . The para-acetyl group participates in condensation reactions central to curcuminoid scaffold construction. The acidity (pKa = 3.70) of 4-acetylbenzoic acid influences reaction pH optimization, while its aqueous solubility behavior, characterized with only 1.40% average relative deviation by the λH model across 303.15–473.15 K, supports process design for aqueous workup and crystallization steps [4]. Positional isomers (2-acetyl and 3-acetyl) exhibit substantially different hydration equilibrium constants (Kh = 0.06 and 0.03, respectively, versus 0.26 for the para isomer), which would alter condensation reaction kinetics and product distribution [5].

Coordination Chemistry: Zn(II) Complexes as Bidentate Carboxylate Ligands

4-Acetylbenzoic acid functions as a bidentate ligand in the synthesis of Zn(II) coordination complexes of the formula [ZnL2(H2O)2], where the Zn(II) ion is six-coordinated in a distorted octahedral geometry by four carboxylic oxygen atoms from two 4-acetylbenzoic acid ligands and two coordinated water molecules [6]. The para-substitution pattern enables formation of a one-dimensional chained structure via intermolecular and intramolecular O–H⋯O hydrogen bonds, which further assembles into a three-dimensional network through π-π interactions of the benzene rings [6]. The coplanar conformation of the carboxyl and acetyl groups relative to the aromatic ring, confirmed crystallographically, is essential for the observed coordination geometry and network architecture [1].

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